(2-(ethoxycarbonyl)phenyl)zinc(II) bromide
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Overview
Description
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide: is an organozinc compound with the molecular formula C9H10BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide can be synthesized through the reaction of 2-bromoethyl benzoate with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 2-ethoxycarbonylphenylzinc bromide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Inert Atmosphere: Reactions are typically carried out under argon or nitrogen to prevent oxidation.
Major Products: The major products formed from reactions involving 2-ethoxycarbonylphenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the major product is often a biaryl compound .
Scientific Research Applications
(2-(ethoxycarbonyl)phenyl)zinc(II) bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-ethoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation and nucleophilic addition, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the ethoxycarbonyl group.
Ethylzinc Bromide: Similar in structure but lacks the phenyl group.
Uniqueness: (2-(ethoxycarbonyl)phenyl)zinc(II) bromide is unique due to the presence of both the ethoxycarbonyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are difficult to synthesize using other reagents .
Properties
Molecular Formula |
C9H9BrO2Zn |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
zinc;ethyl benzoate;bromide |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LRSRESIMIGVTLH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=CC=[C-]1.[Zn+2].[Br-] |
Origin of Product |
United States |
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